Methyl 3-((3-bromophenyl)amino)propanoate
CAS No.:
Cat. No.: VC20436238
Molecular Formula: C10H12BrNO2
Molecular Weight: 258.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12BrNO2 |
|---|---|
| Molecular Weight | 258.11 g/mol |
| IUPAC Name | methyl 3-(3-bromoanilino)propanoate |
| Standard InChI | InChI=1S/C10H12BrNO2/c1-14-10(13)5-6-12-9-4-2-3-8(11)7-9/h2-4,7,12H,5-6H2,1H3 |
| Standard InChI Key | YOVVYJHSIKLSCQ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CCNC1=CC(=CC=C1)Br |
Introduction
Chemical Identity
| Property | Details |
|---|---|
| IUPAC Name | Methyl 3-((3-bromophenyl)amino)propanoate |
| Molecular Formula | C11H14BrNO2 |
| Molecular Weight | 258.14 g/mol |
| CAS Number | Not explicitly listed in sources |
| Structure | Contains a bromophenyl group attached to an amino-propanoate moiety |
This compound is characterized by the presence of a bromine atom on the phenyl ring, which enhances its reactivity, and an amino group that facilitates interactions with biological targets .
Synthesis
The synthesis of methyl 3-((3-bromophenyl)amino)propanoate typically involves multi-step reactions. A general strategy includes:
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Formation of the bromophenyl precursor.
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Amination to introduce the amino group.
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Esterification to form the methyl propanoate moiety.
These steps allow for the introduction of functional groups, enhancing the compound's versatility for further chemical transformations.
Medicinal Chemistry
Methyl 3-((3-bromophenyl)amino)propanoate has been studied for its potential pharmacological applications:
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It serves as a lead structure for developing therapeutic agents due to its ability to interact with biological targets.
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Preliminary studies suggest interactions with proteins or enzymes, modulating their activity .
Synthetic Chemistry
The compound's structure makes it a valuable intermediate in organic synthesis:
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The bromine atom allows for cross-coupling reactions.
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The amino group facilitates derivatization into various functional molecules.
Comparison with Related Compounds
To better understand its uniqueness, here is a comparison with similar compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Methyl 3-(4-bromophenyl)propanoate | C11H14BrO2 | Lacks an amino group |
| Methyl 2-(3-bromobenzyl)acetate | C11H13BrO2 | Contains an acetate group instead of propanoate |
| Methyl 3-amino-3-(4-bromophenyl)propanoate | C11H14BrNO2 | Different substitution pattern on phenyl ring |
Methyl 3-((3-bromophenyl)amino)propanoate is distinct due to the specific position of the bromine atom and the presence of both bromine and amino groups, which confer unique chemical and biological properties.
Research Findings
Recent studies have highlighted several key aspects:
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The compound's potential as a pharmacological agent has been explored through molecular docking simulations and interaction studies.
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Its structural features make it a promising candidate for drug discovery pipelines.
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Techniques such as surface plasmon resonance are employed to study its interactions with biological systems.
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